Home > Products > Building Blocks P3757 > 1-Ethylquinazoline-2,4(1H,3H)-dione
1-Ethylquinazoline-2,4(1H,3H)-dione - 2217-25-6

1-Ethylquinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-1635654
CAS Number: 2217-25-6
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1-Ethylquinazoline-2,4(1H,3H)-dione” is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazolines have broad-spectrum pharmacological activities and are considered attractive targets by medicinal chemists .


Synthesis Analysis

Quinazolines can be synthesized through various methods. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . Transition-metal-catalyzed reactions have also emerged as reliable and indispensable tools for the synthesis of quinazolines .


Molecular Structure Analysis

The molecular structure of “1-Ethylquinazoline-2,4(1H,3H)-dione” would be similar to other quinazoline derivatives. Quinazolines are nitrogen-based bicyclic heteroarenes .


Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions. For instance, quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .

Synthesis Analysis
  • Condensation Reactions: One common approach involves the condensation of anthranilic acid derivatives with urea or thiourea derivatives under acidic or basic conditions [, , , ].
  • Cyclization Reactions: Another method involves the cyclization of 2-aminobenzonitriles with carbonyl compounds like trifluoroacetoacetate ethyl [] or by reacting 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines [].
  • Multicomponent Reactions: These reactions offer efficient one-pot synthesis of complex quinazoline-2,4(1H,3H)-diones from simpler starting materials. For example, the Aldol-Michael addition of N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and an appropriate benzaldehyde derivative can yield diversely substituted quinazoline-2,4(1H,3H)-diones [].
Molecular Structure Analysis
  • X-ray Crystallography: This technique provides detailed information about the bond lengths, bond angles, and overall three-dimensional arrangement of atoms within the molecule [, , , , , , , , , , ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and two-dimensional NMR techniques like HSQC and HMBC are frequently used to elucidate the structure and connectivity of atoms within these molecules [, , , , , , ].
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and characterize the types of bonds present in the molecule [, , , ].
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atoms in the quinazoline ring can be alkylated with alkyl halides or other alkylating agents. For example, 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione can undergo selective N1-alkylation with benzyl chloride in the presence of potassium carbonate [].
Mechanism of Action
  • Inhibition of Poly(ADP-Ribose) Polymerase (PARP): Certain quinazoline-2,4(1H,3H)-dione derivatives exhibit potent inhibitory activity against PARP-1 and PARP-2 enzymes, which are involved in DNA repair mechanisms [, , ].
  • Antagonism of Serotonin and α1-Adrenoceptors: Pelanserin, a 3-substituted quinazoline-2,4(1H,3H)-dione derivative, acts as a potent antagonist of serotonin 5-HT2 and α1-adrenoceptors [].
Applications
  • Drug Discovery: These compounds serve as valuable scaffolds in drug discovery programs targeting various diseases, including cancer [, , , ], inflammation [], viral infections [], and obesity [].

6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione core, similar to the target compound. It possesses chlorine and methyl substituents on the pyrimidine ring, and an isobutyl group at the N1 position. []
  • Relevance: The core structure of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione containing the pyrimidine-2,4(1H,3H)-dione moiety is structurally similar to 1-Ethylquinazoline-2,4(1H,3H)-dione, with the key difference being the presence of a benzene ring fused to the pyrimidine ring in the target compound. Both compounds share a common heterocyclic scaffold and differ in their substituents. []

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This novel uracil derivative also shares the pyrimidine-2,4(1H,3H)-dione core structure. It is distinguished by a cyclohexyl substituent at the N3 position, a phenyl group at C6, and a p-tolyl group at N1. []
  • Relevance: Similar to the target compound 1-Ethylquinazoline-2,4(1H,3H)-dione, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione also contains the pyrimidine-2,4(1H,3H)-dione core. The structural difference lies in the fused benzene ring present in 1-Ethylquinazoline-2,4(1H,3H)-dione, which is absent in this related compound. They represent variations within the broader class of pyrimidine-2,4(1H,3H)-dione derivatives. []

5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives

  • Compound Description: This series of compounds features the pyrimidine-2,4(1H,3H)-dione core with a hydroxyl group at the C6 position. A key structural element is the presence of a (2-aminothiazol-5-yl)(phenyl)methyl group attached to the C5 position of the pyrimidine ring. These compounds were studied for their antioxidant activity and anti-proliferative effects against the HepG2 cell line. []

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound represents a derivative of azidothymidine (AZT) combined with a 7-chloroquinoline scaffold through a 1,4-disubstituted 1,2,3-triazole linker. The structure also incorporates a pyrimidine-2,4(1H,3H)-dione ring. This complex molecule was investigated for its potential as an HIV reverse transcriptase inhibitor. []
  • Relevance: While structurally more complex than 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound shares the pyrimidine-2,4(1H,3H)-dione moiety. This highlights the presence of this specific heterocycle in compounds investigated for diverse biological activities, including antiviral therapy, further emphasizing the significance of the pyrimidine-2,4(1H,3H)-dione core in medicinal chemistry. []

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-dione

  • Compound Description: This class of compounds features guanidine moieties substituted on the quinazoline-2,4(1H,3H)-dione core. These derivatives have shown promising NHE-1 inhibitory, anti-inflammatory, antiplatelet, intraocular pressure-lowering, and antiglycating activities. []
  • Relevance: These derivatives are directly related to 1-Ethylquinazoline-2,4(1H,3H)-dione, sharing the core quinazoline-2,4(1H,3H)-dione structure. The presence of guanidine substituents distinguishes these derivatives, highlighting how modifications to the core structure can significantly impact biological activity. This class of compounds emphasizes the potential of exploring various substitutions on the quinazoline-2,4(1H,3H)-dione scaffold for developing new therapeutics. []
  • Compound Description: This series of compounds focuses on quinazoline-2,4(1H,3H)-dione derivatives incorporating an N-substituted piperizinone moiety. These compounds exhibit potent PARP-1/2 inhibitory activity and show promise as anticancer agents, particularly against breast and prostate cancer. []
  • Relevance: These derivatives share the core quinazoline-2,4(1H,3H)-dione structure with 1-Ethylquinazoline-2,4(1H,3H)-dione, differing in the substitution pattern on the heterocyclic core. The presence of the piperizinone moiety is a key structural feature contributing to their potent PARP-1/2 inhibitory activity. These findings emphasize the importance of exploring various substituents on the quinazoline-2,4(1H,3H)-dione scaffold to develop compounds with potent biological activities. []

1-Benzylquinazoline-2,4(1H,3H)-dione derivatives bearing different moieties

  • Compound Description: This series of compounds focuses on 1-benzylquinazoline-2,4(1H,3H)-dione as the central structure, exploring the effects of various substituents attached to this core. These derivatives were designed and synthesized to evaluate their anticancer activity against HepG2, HCT-116, and MCF-7 cells. Studies revealed that compounds with specific substitutions on the benzyl group exhibited potent antiproliferative activities comparable to sorafenib. []
  • Relevance: The core structure of 1-benzylquinazoline-2,4(1H,3H)-dione is closely related to 1-Ethylquinazoline-2,4(1H,3H)-dione, with the only difference being the substituent at the N1 position of the quinazoline ring. This close structural similarity suggests that modifications at the N1 position, such as replacing the benzyl group with other substituents, could significantly impact the biological activity of these compounds. []

6-Methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This pyrimidine-2,4(1H,3H)-dione derivative features a methyl group at the C6 position and a thietan-3-yl substituent at the N3 position. Studies investigated its effects on free radical oxidation processes in whole blood and bone marrow, suggesting potential protective effects in extreme conditions. []
  • Compound Description: This series investigates the impact of incorporating a 3-substituted piperizine ring into quinazoline-2,4(1H,3H)-dione derivatives. These compounds exhibit potent PARP-1/2 inhibitory activity, with certain derivatives showing high selectivity for PARP-1 over PARP-2. These compounds demonstrated antitumor activity in preclinical models of breast cancer and glioblastoma. []
  • Relevance: This class of compounds is structurally related to 1-Ethylquinazoline-2,4(1H,3H)-dione through the presence of the quinazoline-2,4(1H,3H)-dione moiety. They demonstrate that incorporating different substituents, such as 3-substituted piperizines, can lead to potent and selective PARP-1/2 inhibitors. This highlights the versatility of the quinazoline-2,4(1H,3H)-dione scaffold for medicinal chemistry. []

6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This pyrimidine-2,4(1H,3H)-dione derivative is characterized by a (2-methylphenyl)sulfanyl substituent at the C6 position and a propyl group at the C5 position. It was studied using theoretical and experimental methods to determine its molecular structure, vibrational spectra, and electronic properties. Molecular docking simulations suggested its potential as an HIV-1 protease inhibitor. []

1-((2R,4aR,6R,7R,7aR)-2-Isopropoxy-2-oxidodihydro-4H,6H-spiro[furo[3,2-d][1,3,2]dioxaphosphinine-7,2'-oxetan]-6-yl)pyrimidine-2,4(1H,3H)-dione (JNJ-54257099)

  • Compound Description: This compound is a novel cyclic phosphate ester prodrug designed as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It is a prodrug of 2'-deoxy-2'-spirooxetane uridine triphosphate, a potent inhibitor of HCV NS5B polymerase. []
  • Relevance: Like 1-Ethylquinazoline-2,4(1H,3H)-dione, JNJ-54257099 contains the pyrimidine-2,4(1H,3H)-dione ring system. This structural similarity highlights the presence of this heterocycle in compounds with diverse biological activities, including antiviral therapy. []

1-((1,3-Dihydroxypropan-2-yloxy)methyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound features a quinazoline-2,4(1H,3H)-dione core with a tetrahydroquinazoline ring system and a (1,3-dihydroxypropan-2-yloxy)methyl substituent at the N1 position. It was studied for its enantioselective transesterification using lipase enzymes in ionic liquids. []
  • Relevance: This compound shares the core quinazoline-2,4(1H,3H)-dione structure with 1-Ethylquinazoline-2,4(1H,3H)-dione but differs in the saturation state of the benzene ring and the substituent at the N1 position. This comparison highlights the structural diversity within the quinazoline-2,4(1H,3H)-dione class and their potential as substrates for enzymatic reactions. []

1,3-Disubstituted-7-aryl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This class of compounds represents a series of orally bioavailable and CNS-penetrant glucagon-like peptide-1 receptor (GLP-1R) noncompetitive antagonists. These compounds are characterized by a central pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core with various substituents. []
  • Relevance: Though structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, this class of compounds shares the pyrimidine-2,4(1H,3H)-dione ring system, highlighting its presence in molecules with diverse biological activities and pharmaceutical potential. []

(S)-CPW399 ((S)-1)

  • Compound Description: This compound, (S)-1-(4-propylcyclohexyl)pyrimidine-2,4(1H,3H)-dione, is a potent and excitotoxic AMPA receptor partial agonist. []
  • Relevance: While structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, (S)-CPW399 shares the pyrimidine-2,4(1H,3H)-dione core, demonstrating the presence of this core structure in compounds with neurological activity. This highlights the versatility of the pyrimidine-2,4(1H,3H)-dione scaffold in medicinal chemistry and its potential applications in various therapeutic areas. []

6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP)

  • Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione core fused with a furan ring. It also includes cyclohexylamino, methyl, and 2-pyridyl substituents. The compound and its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes were investigated for their antitumor activity against K562 and Jurkat cell lines. []
  • Relevance: Both CDP and 1-Ethylquinazoline-2,4(1H,3H)-dione share the pyrimidine-2,4(1H,3H)-dione core, highlighting this heterocycle's recurrence in compounds with potential anticancer activities. This structural similarity suggests that the pyrimidine-2,4(1H,3H)-dione moiety might play a crucial role in the observed biological activities. []

Quinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound serves as the foundational structure for various derivatives discussed in the provided papers. [, , ]
  • Relevance: Quinazoline-2,4(1H,3H)-dione represents the core structure of 1-Ethylquinazoline-2,4(1H,3H)-dione, lacking only the ethyl group at the N1 position. It exemplifies the starting point for creating more complex and diverse compounds with various biological activities by introducing specific substituents and modifications. [, , ]

3-(4-Ethylbenzyl)-1-(4-methoxybenzyl)-6-(methylthio)-1,3,5-triazine-2,4(1H, 3H)-dione derivatives

  • Compound Description: This class of compounds features a 1,3,5-triazine-2,4(1H, 3H)-dione core with 4-ethylbenzyl, 4-methoxybenzyl, and methylthio substituents. []
  • Relevance: While structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione with a triazine ring instead of a pyrimidine ring, the presence of the 2,4(1H, 3H)-dione functionality makes it a relevant comparison, highlighting the occurrence of this functional group in various heterocyclic systems. []

1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl) quinazoline-2,4(1H,3H)-dione (H-88)

  • Compound Description: H-88 is a known inhibitor of protein kinase A (PKA) and has been studied for its metabolic profile in different species. []
  • Relevance: H-88 shares the core quinazoline-2,4(1H,3H)-dione structure with 1-Ethylquinazoline-2,4(1H,3H)-dione, differing in the substituents at the N1 and N3 positions. This comparison underscores the structural diversity within the quinazoline-2,4(1H,3H)-dione class and their potential for various biological applications. []

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione derivatives

  • Compound Description: This class of compounds focuses on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione as the core structure. These compounds were synthesized and evaluated for their antimicrobial and cytotoxic activities. []
  • Relevance: These derivatives are closely related to 1-Ethylquinazoline-2,4(1H,3H)-dione, sharing the quinazoline-2,4(1H,3H)-dione core and differing only in the presence of methoxy substituents at the C6 and C7 positions. This structural similarity suggests that minor modifications to the core structure can influence biological activity. []

1-{[(2,3-Dihydro-1H-inden-2-yl)oxy]methyl}quinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound is characterized by a quinazoline-2,4(1H,3H)-dione core with a [(2,3-dihydro-1H-inden-2-yl)oxy]methyl substituent at the N1 position. []

5-((4-bromophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione core with various substituents, including a 4-bromophenyl group. []
  • Relevance: While structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound shares the pyrimidine-2,4(1H,3H)-dione ring system. This structural similarity highlights the presence of this heterocycle in diverse chemical contexts. []

5-Ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is characterized by a pyrimidine-2,4(1H,3H)-dione core with an ethyl group at the C5 position and a (3-methylphenyl)sulfanyl substituent at the C6 position. []

6-Hydroxy-5-((2-hydroxy-6-oxocyclohex-1-en-1-yl)(4-methoxyphenyl)methyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione core with various substituents, including a 4-methoxyphenyl group and a hydroxyl group at the C6 position. []
  • Relevance: Similar to 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound contains the pyrimidine-2,4(1H,3H)-dione ring system. Despite structural differences, their shared core structure highlights the presence of this heterocycle in diverse chemical contexts. []

6-Hydroxy-5-((2-hydroxy-6-oxocyclohex-1-en-1-yl)(phenyl)methyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound possesses a pyrimidine-2,4(1H,3H)-dione core with various substituents, including a phenyl group and a hydroxyl group at the C6 position. []
  • Relevance: Similar to 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound contains the pyrimidine-2,4(1H,3H)-dione ring system. Despite their structural differences, they highlight the recurring presence of this specific heterocycle in various chemical structures. []

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds

  • Compound Description: This series of compounds is characterized by a pyrimidine-2,4(1H,3H)-dione core with a trifluoromethyl substituent at the C6 position. These compounds were synthesized and evaluated for their herbicidal activities. []
  • Relevance: This series shares the core pyrimidine-2,4(1H,3H)-dione structure with 1-Ethylquinazoline-2,4(1H,3H)-dione, highlighting the presence of this moiety in compounds with various biological activities, including herbicides. []

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1)

  • Compound Description: This complex compound contains a 1,3,5-triazine-2,4(1H,3H)-dione core linked to a pyrazole ring and a thiadiazole ring through a diazene linkage. []
  • Relevance: Though structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound shares the 2,4(1H,3H)-dione functionality, highlighting the occurrence of this functional group in various heterocyclic systems beyond pyrimidines. []

3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione (Pelanserin)

  • Compound Description: Pelanserin is a known serotonin 5-HT2 and α1-adrenoceptor antagonist with a quinazoline-2,4(1H,3H)-dione core structure. []
  • Relevance: Sharing the core quinazoline-2,4(1H,3H)-dione structure with 1-Ethylquinazoline-2,4(1H,3H)-dione, Pelanserin highlights the presence of this scaffold in compounds with significant neurological and pharmacological activities. []

5-Formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound, bearing a formyl group at C5 and methyl groups at N1, C3, and C6 of the pyrimidine-2,4(1H,3H)-dione ring, serves as a precursor for synthesizing pyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones. []
  • Relevance: While lacking the fused benzene ring of 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound highlights the pyrimidine-2,4(1H,3H)-dione core's utility in constructing more complex heterocyclic systems, demonstrating its versatility as a building block in organic synthesis. []

1-(2′-deoxy-β-D-ribofuranosyl)-6,7-dimethyllumazine

  • Compound Description: This compound consists of a lumazine (pteridine-2,4(1H,3H)-dione) core attached to a 2'-deoxyribose sugar moiety. []
  • Relevance: Though structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound showcases the broader context of the 2,4(1H,3H)-dione functionality within the pteridine ring system. It emphasizes the importance of this functional group in various biological contexts, including its presence in naturally occurring compounds like lumazine derivatives. []

6-Acetyl-1,3,7-trimethyl-pteridine-2,4(1H,3H)-dione (DLMAceM)

  • Compound Description: This compound features a pteridine-2,4(1H,3H)-dione core with acetyl and methyl substituents. It forms a five-coordinated Cu(I) complex. []
  • Relevance: Although structurally different from 1-Ethylquinazoline-2,4(1H,3H)-dione due to the pteridine ring system, DLMAceM highlights the 2,4(1H,3H)-dione functionality's ability to coordinate with metal ions, a property potentially relevant to the biological activity and chemical reactivity of such compounds. []

N-3-Substituted Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Compound Description: This class of compounds features a pyrimidine-2,4(1H,3H)-dione core fused with a pyrazolo[3,4-d]pyrimidine ring system and various substituents at the N3 position. []
  • Relevance: These derivatives, while structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, highlight the presence of the pyrimidine-2,4(1H,3H)-dione ring system in diverse heterocyclic frameworks, emphasizing its importance as a building block in medicinal chemistry. []

1-Benzyl-3-benzoylquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound features a quinazoline-2,4(1H,3H)-dione core with a benzyl substituent at the N1 position and a benzoyl group at the N3 position. []
  • Relevance: This compound is closely related to 1-Ethylquinazoline-2,4(1H,3H)-dione, sharing the quinazoline-2,4(1H,3H)-dione core but differing in the N1 and N3 substituents. This close structural similarity suggests that modifications at the N1 and N3 positions can lead to diverse chemical entities with potentially different biological activities. []

3-Methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives

  • Compound Description: This series of compounds focuses on the 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core structure. These derivatives were synthesized and evaluated for their lipid-lowering activity. []
  • Relevance: Though structurally different from 1-Ethylquinazoline-2,4(1H,3H)-dione due to the presence of a thiophene ring, these compounds share the pyrimidine-2,4(1H,3H)-dione moiety. This similarity highlights the presence of this specific heterocycle in various chemical structures with potential therapeutic applications. []

Properties

CAS Number

2217-25-6

Product Name

1-Ethylquinazoline-2,4(1H,3H)-dione

IUPAC Name

1-ethylquinazoline-2,4-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14)

InChI Key

CVIBKISSHDMEKJ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=O)NC1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.